molecular formula C25H23F3N2O2S B303822 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303822
M. Wt: 472.5 g/mol
InChI Key: XNRJZROKYGPJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has gained attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its potential as a lead compound for the development of new drugs, as well as its diverse biological activities. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, it may be worthwhile to investigate its pharmacokinetics and toxicity in preclinical studies.

Synthesis Methods

The synthesis of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-methyl-4-(trifluoromethyl)aniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product.

Scientific Research Applications

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, it has been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

Product Name

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H23F3N2O2S

Molecular Weight

472.5 g/mol

IUPAC Name

2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H23F3N2O2S/c1-14-21(24(32)30-17-6-3-5-16(13-17)25(26,27)28)22(15-9-11-18(33-2)12-10-15)23-19(29-14)7-4-8-20(23)31/h3,5-6,9-13,22,29H,4,7-8H2,1-2H3,(H,30,32)

InChI Key

XNRJZROKYGPJGK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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